Ethyl 2,6-Dichlorocinnamate: Structural Architecture, Synthesis, and Biological Utility
Ethyl 2,6-Dichlorocinnamate: Structural Architecture, Synthesis, and Biological Utility
Executive Summary
Ethyl 2,6-dichlorocinnamate (Ethyl (E)-3-(2,6-dichlorophenyl)prop-2-enoate) is a highly functionalized cinnamic acid derivative that serves as a critical intermediate in organic synthesis and a potent small-molecule modulator in stem cell biology. This whitepaper deconstructs the physicochemical properties of the compound, details a self-validating synthetic protocol using the Horner-Wadsworth-Emmons (HWE) reaction, and explores its pharmacological application in maintaining stem cell pluripotency.
By understanding the causality between its sterically hindered molecular architecture and its chemical reactivity, researchers can optimize both its synthesis and its downstream applications in drug development.
Physicochemical Properties & Molecular Architecture
The structural uniqueness of Ethyl 2,6-dichlorocinnamate arises from the synergistic effects of its three core moieties: the 2,6-dichlorophenyl ring, the trans (E) alkene bridge, and the ethyl ester terminus.
Causality of Structure: The bulky chlorine atoms at the ortho positions (2 and 6) create profound steric hindrance. This forces the aromatic ring out of perfect coplanarity with the alkene double bond, altering its UV absorption profile and increasing the activation energy required for nucleophilic attack at the alkene. Concurrently, the ethyl ester group significantly enhances the molecule's lipophilicity compared to its free acid counterpart, facilitating passive diffusion across phospholipid bilayers—a critical requirement for intracellular target engagement 1.
Quantitative Data Summary
| Property | Value | Scientific Rationale / Implication |
| Molecular Formula | C₁₁H₁₀Cl₂O₂ | Adheres strictly to Lipinski’s Rule of Five for small molecules. |
| Molecular Weight | 245.10 g/mol | Low molecular weight ensures favorable pharmacokinetic properties. |
| CAS Registry Number | 1734-77-6 | Standard identifier for commercial procurement . |
| XLogP (Predicted) | 3.8 | High lipophilicity; guarantees excellent cellular membrane permeability. |
| Exact Mass | 244.006 g/mol | Primary target metric for High-Resolution Mass Spectrometry (HRMS). |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Low TPSA indicates potential for crossing the blood-brain barrier (BBB). |
Synthesis Methodology: The Horner-Wadsworth-Emmons (HWE) Approach
The Mechanistic Rationale
Standard Wittig reactions utilizing triphenylphosphine ylides frequently fail or yield poor conversions when applied to 2,6-dichlorobenzaldehyde. The severe steric repulsion between the bulky ylide and the ortho-chloro substituents prevents the formation of the crucial oxaphosphetane intermediate.
To bypass this, we employ the Horner-Wadsworth-Emmons (HWE) reaction 2. By utilizing a phosphonate carbanion (derived from triethyl phosphonoacetate), which possesses a significantly smaller steric profile, the nucleophilic attack proceeds smoothly. Furthermore, the HWE reaction operates under thermodynamic control, overwhelmingly favoring the formation of the E-alkene (trans-isomer).
Fig 1: HWE synthesis workflow for Ethyl 2,6-dichlorocinnamate highlighting E-selectivity.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. In-process controls are embedded to ensure experimental integrity.
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Reagent Preparation: Flame-dry a 250 mL round-bottom flask under argon. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in 50 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.
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Carbanion Generation: Slowly add Triethyl phosphonoacetate (1.1 eq) dropwise over 10 minutes.
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Self-Validation Check: The evolution of hydrogen gas (bubbling) confirms the active deprotonation of the phosphonate. Wait until gas evolution ceases and the solution becomes clear (~30 mins).
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Electrophile Addition: Dissolve 2,6-Dichlorobenzaldehyde (1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the carbanion mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
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In-Process Monitoring (TLC): Monitor via Thin Layer Chromatography (Hexane:Ethyl Acetate 9:1).
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Self-Validation Check: The disappearance of the aldehyde spot (Rf ~0.6) and the emergence of a new, highly UV-active product spot (Rf ~0.4) confirms complete conversion.
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Quenching & Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 100% Hexane to 95:5 Hexane:EtOAc) to yield the pure E-isomer.
Analytical Characterization & Quality Control
To guarantee trustworthiness in drug development, the synthesized compound must be rigorously characterized. The following self-validating analytical checks are mandatory:
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¹H NMR (400 MHz, CDCl₃): The stereochemistry is non-negotiable. The vinylic protons of the alkene must present as two distinct doublets. Crucially, the coupling constant (J) must be between 15.5 and 16.0 Hz , which definitively proves the trans (E) geometry. A J-value of ~10 Hz would indicate the Z-isomer, immediately flagging a failure in the HWE thermodynamic control.
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LC-MS (ESI+): The mass spectrum must show the protonated molecular ion [M+H]⁺ at m/z 245.01, accompanied by the characteristic isotopic pattern for two chlorine atoms (a 9:6:1 ratio for the M, M+2, and M+4 peaks).
Pharmacological Relevance: Stem Cell Pluripotency
Beyond its role as a synthetic intermediate, Ethyl 2,6-dichlorocinnamate has profound applications in cellular biology. It acts as a derivative of ethyl p-methoxycinnamate, functioning as a small-molecule modulator capable of maintaining the self-renewal and pluripotency of stem cells 3.
Mechanism of Action: Small molecules offer distinct advantages over genetic reprogramming: they are non-integrative, highly tunable, and easily withdrawn. Ethyl 2,6-dichlorocinnamate readily penetrates the cell membrane due to its high lipophilicity (LogP 3.8). Once intracellular, it participates in signaling cascades that directly upregulate the expression of the Oct4 gene —a master transcription factor essential for preserving the undifferentiated state of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).
Fig 2: Small-molecule mediated Oct4 upregulation pathway for stem cell maintenance.
Biological Protocol Validation
When utilizing this compound as a culture medium additive, its efficacy must be self-validated at the cellular level.
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Validation Step: Treat cultured iPSCs with a titrated concentration (e.g., 5-10 µM) of the compound. After 48 hours, perform RT-qPCR for Oct4 mRNA levels against a vehicle control (DMSO). A statistically significant (>2-fold) upregulation confirms successful target engagement and validates the compound's biological integrity.
References
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PubChemLite : Ethyl 2,6-dichlorocinnamate (C11H10Cl2O2) Structural and Physicochemical Profile. Université du Luxembourg. [Link]
- Google Patents: US20180195039A1 - Application of ethyl p-methoxycinnamate and derivatives thereof in maintaining self-renewal and pluripotency of stem cells.
Sources
- 1. PubChemLite - Ethyl 2,6-dichlorocinnamate (C11H10Cl2O2) [pubchemlite.lcsb.uni.lu]
- 2. 2,3-Dichloro-5-fluorobenzaldehyde | 1803820-37-2 | Benchchem [benchchem.com]
- 3. US20180195039A1 - Application of ethyl p-methoxycinnamate and derivatives thereof in maintaining self-renewal and pluripotency of stem cells - Google Patents [patents.google.com]
(Image depicting the chemical structures of (E)- and (Z)-Ethyl 2,6-dichlorocinnamate for illustrative purposes)
